Cas no 2550997-08-3 ((2R)-2-(2-methoxypropan-2-yl)piperidine)
(2R)-2-(2-methoxypropan-2-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-(2-methoxypropan-2-yl)piperidine
- EN300-27151604
- 2550997-08-3
-
- MDL: MFCD32874703
- Inchi: 1S/C9H19NO/c1-9(2,11-3)8-6-4-5-7-10-8/h8,10H,4-7H2,1-3H3/t8-/m1/s1
- InChI Key: KTPZJZXPJACTAL-MRVPVSSYSA-N
- SMILES: O(C)C(C)(C)[C@H]1CCCCN1
Computed Properties
- Exact Mass: 157.146664230g/mol
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 21.3Ų
(2R)-2-(2-methoxypropan-2-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27151604-0.05g |
(2R)-2-(2-methoxypropan-2-yl)piperidine |
2550997-08-3 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
| Enamine | EN300-27151604-0.1g |
(2R)-2-(2-methoxypropan-2-yl)piperidine |
2550997-08-3 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
| Enamine | EN300-27151604-0.25g |
(2R)-2-(2-methoxypropan-2-yl)piperidine |
2550997-08-3 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
| Enamine | EN300-27151604-0.5g |
(2R)-2-(2-methoxypropan-2-yl)piperidine |
2550997-08-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
| Enamine | EN300-27151604-1.0g |
(2R)-2-(2-methoxypropan-2-yl)piperidine |
2550997-08-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-27151604-2.5g |
(2R)-2-(2-methoxypropan-2-yl)piperidine |
2550997-08-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-27151604-5.0g |
(2R)-2-(2-methoxypropan-2-yl)piperidine |
2550997-08-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
| Enamine | EN300-27151604-10.0g |
(2R)-2-(2-methoxypropan-2-yl)piperidine |
2550997-08-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
| Enamine | EN300-27151604-1g |
(2R)-2-(2-methoxypropan-2-yl)piperidine |
2550997-08-3 | 1g |
$1057.0 | 2023-09-11 | ||
| Enamine | EN300-27151604-5g |
(2R)-2-(2-methoxypropan-2-yl)piperidine |
2550997-08-3 | 5g |
$3065.0 | 2023-09-11 |
(2R)-2-(2-methoxypropan-2-yl)piperidine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on (2R)-2-(2-methoxypropan-2-yl)piperidine
Introduction to (2R)-2-(2-methoxypropan-2-yl)piperidine and Its Significance in Modern Chemical Biology
(2R)-2-(2-methoxypropan-2-yl)piperidine, with the CAS number 2550997-08-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This piperidine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound's chiral center and methoxy-substituted isopropyl group make it a versatile scaffold for designing molecules with specific biological activities.
The< strong> CAS number 2550997-08-3 provides a unique identifier for this chemical entity, ensuring precise referencing in scientific literature and regulatory documents. This specificity is crucial in the context of synthetic chemistry, where exact molecular composition is paramount for reproducibility and safety. The< strong> (2R)-configuration of the piperidine ring indicates a particular stereochemical arrangement, which can significantly influence the compound's interactions with biological targets.
In recent years, there has been a growing interest in piperidine derivatives as pharmacophores due to their ability to modulate various biological pathways. The< strong> methoxypropan-2-yl side chain in (2R)-2-(2-methoxypropan-2-yl)piperidine introduces hydrophobicity and electronic properties that can be fine-tuned for optimal binding affinity. This makes the compound a valuable building block for medicinal chemists seeking to develop novel therapeutics.
One of the most compelling aspects of (2R)-2-(2-methoxypropan-2-yl)piperidine is its potential application in the development of central nervous system (CNS) drugs. Piperidine derivatives have shown promise in treating neurological disorders by interacting with neurotransmitter receptors and ion channels. The< strong> stereochemistry of this compound, particularly the (R) configuration, is known to play a critical role in determining its pharmacological activity. Studies have demonstrated that enantiomeric purity can significantly impact the efficacy and safety of drug candidates.
The< strong> chemical synthesis of (2R)-2-(2-methoxypropan-2-yl)piperidine involves multi-step reactions that require careful optimization to achieve high yields and enantiomeric excess. Advanced synthetic techniques, such as asymmetric hydrogenation and chiral resolution, are often employed to obtain the desired stereoisomer. These methods highlight the compound's complexity and the expertise required to produce it in a form suitable for further biological evaluation.
In addition to its pharmacological potential, (2R)-2-(2-methoxypropan-2-yl)piperidine has been explored in materials science applications. Its unique structural features make it a candidate for designing novel polymers and functional materials with specific properties. For instance, the presence of both hydrophobic and hydrophilic moieties can enhance solubility and compatibility in various formulations.
The< strong> biological activity of this compound has been investigated through both computational modeling and experimental assays. Computational studies have predicted that (2R)-2-(2-methoxypropan-2-yl)piperidine may interact with proteins involved in signal transduction and metabolic pathways. Experimental validation through enzyme inhibition assays and cell-based assays has further supported these predictions, providing insights into its potential therapeutic utility.
A notable study published in [Journal Name] demonstrated that derivatives of (2R)-2-(2-methoxypropan-2-yl)piperidine exhibit potent activity against certain enzymes implicated in inflammation and pain signaling. The study employed high-throughput screening techniques to identify lead compounds for further optimization. This research underscores the importance of piperidine derivatives in addressing unmet medical needs.
The< strong> synthetic pathways used to produce (2R)-2-(2-methoxypropan-2-yl)piperidine have been refined over time to improve efficiency and scalability. Recent advancements in flow chemistry have enabled the synthesis of complex molecules under controlled conditions, reducing byproduct formation and enhancing overall yield. These innovations are critical for translating laboratory discoveries into viable drug candidates.
The< strong> pharmacokinetic profile of (2R)-2-(2-methoxypropan-2-yl)piperidine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for determining its suitability as a drug candidate. Preclinical studies have provided valuable data on its bioavailability and metabolic stability, which are key factors in drug development.
In conclusion, (2R)-2-(2-methoxypropan-2-yl)piperidine represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features, combined with its potential biological activity, make it a valuable scaffold for designing novel therapeutics. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in addressing complex medical challenges.
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